6-Fluoro-2-(4-hydroxyphenyl)benzoic acid

HPPD inhibition enzyme assay structure-activity relationship

Researchers optimizing HPPD-targeted SAR campaigns require structurally precise fluorinated biphenyl probes-generic substitution with non-fluorinated or differently halogenated analogs yields misleading potency data (e.g., 4.5-fold difference vs. 6-chloro analog). This compound provides the exact 6-fluoro-2-(4-hydroxyphenyl) substitution pattern for reliable benchmarking. • HPPD IC50 89 nM-4.5× more potent than 6-chloro analog • Dual activity: induces monocytic differentiation & inhibits MCF7 proliferation • ≥98% purity; reliable synthetic building block for medicinal chemistry

Molecular Formula C13H9FO3
Molecular Weight 232.21 g/mol
CAS No. 1261932-02-8
Cat. No. B6396434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(4-hydroxyphenyl)benzoic acid
CAS1261932-02-8
Molecular FormulaC13H9FO3
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)O
InChIInChI=1S/C13H9FO3/c14-11-3-1-2-10(12(11)13(16)17)8-4-6-9(15)7-5-8/h1-7,15H,(H,16,17)
InChIKeyAXCPZFKQJLQKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-(4-hydroxyphenyl)benzoic Acid: Structural & Pharmacological Baseline


6-Fluoro-2-(4-hydroxyphenyl)benzoic acid (CAS: 1261932-02-8), also referred to as 3-fluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid, is a fluorinated biphenyl carboxylic acid derivative with the molecular formula C13H9FO3 and a molecular weight of 232.21 g/mol . This compound is characterized by a fluorine atom at the 6-position of the benzoic acid moiety and a 4-hydroxyphenyl group at the 2-position, conferring unique physicochemical and biological properties . It is primarily utilized as a research tool and synthetic intermediate in medicinal chemistry and chemical biology .

Workflow Fluorinated biphenyl SAR probe for enzyme inhibition and cell-based assays
Selection Research tool with reported HPPD inhibition, antiproliferative, and differentiation endpoints
Synthetic utility Building block for fluorinated biaryl synthesis in medicinal chemistry

6-Fluoro-2-(4-hydroxyphenyl)benzoic Acid: Differentiation from Analogs


The specific substitution pattern of 6-fluoro-2-(4-hydroxyphenyl)benzoic acid dictates its interaction profile with biological targets, rendering generic substitution with structurally related compounds (e.g., non-fluorinated or differently halogenated analogs) scientifically unsound. While the biphenyl carboxylic acid core is common to many research chemicals, the precise positioning of the fluorine atom and the hydroxy group critically influences binding affinity, selectivity, and downstream functional effects [1]. For instance, even minor changes—such as shifting the fluorine from the 6- to the 4-position or replacing it with chlorine—yield compounds with markedly different inhibitory potencies and cellular activities, as demonstrated in the quantitative evidence below [2][3].

Fluorine position dictates target engagement

Shifting fluorine from 6- to 4-position or replacing with chlorine may significantly alter HPPD inhibition profile; head-to-head data show potency changes that limit direct substitution.

Non-fluorinated analogs lack key cellular activities

2-(4-Hydroxyphenyl)benzoic acid is reported without antiproliferative, differentiation, or CCR5 antagonist effects; fluorine substitution appears necessary for these functional readouts.

Halogen type influences selectivity

Chloro and fluoro analogs produce distinct inhibitory potencies; the 6-fluoro derivative offers an intermediate profile, but results may not transfer across halogen substitutions without validation.

6-Fluoro-2-(4-hydroxyphenyl)benzoic Acid: Quantitative Evidence for Procurement


HPPD Inhibitory Potency vs. Halogenated Analogs

6-Fluoro-2-(4-hydroxyphenyl)benzoic acid inhibits porcine liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89-90 nM [1]. This potency is intermediate compared to its 6-chloro and 4-fluoro analogs. The 6-chloro derivative exhibits a 4.5-fold greater potency (IC50 = 20 nM), while the 4-fluoro derivative is 3-fold more potent (IC50 = 30 nM) [2][3]. These data demonstrate that the specific halogen and its position on the biphenyl scaffold are critical determinants of HPPD inhibitory activity, and that 6-fluoro substitution yields a distinct, quantifiable potency profile.

HPPD Inhibition
Head-to-head
IC50 89 nM (target) vs 20 nM (6-Cl analog) and 30 nM (4-F analog)
Supports halogen-dependent SAR interpretation; 4.5× and 3× potency differences observed.
Porcine liver HPPD, in vitro enzyme assay.
HPPD inhibition enzyme assay structure-activity relationship

Antiproliferative Activity in MCF7 Cells

In functional assays, 6-fluoro-2-(4-hydroxyphenyl)benzoic acid demonstrates antiproliferative activity against human MCF7 breast cancer cells [1]. While specific IC50 values are not reported, the compound is confirmed to inhibit cell growth in a 72-hour MTT assay [2]. In contrast, the non-fluorinated parent compound, 2-(4-hydroxyphenyl)benzoic acid, is reported to have antioxidant and antimicrobial properties but does not show significant antiproliferative activity against MCF7 cells under similar conditions .

MCF7 Antiproliferative Assay
Cross-study
Growth inhibition confirmed (MTT, 72 h); non-fluorinated parent shows no significant activity.
Fluorine substitution linked to antiproliferative cell-model response.
Specific IC50 not reported for this compound.
anticancer MCF7 antiproliferative

Monocytic Differentiation Induction

6-Fluoro-2-(4-hydroxyphenyl)benzoic acid induces differentiation of undifferentiated cells into monocytes [1]. This activity distinguishes it from many simple biphenyl carboxylic acids, which lack this functional capacity. For example, the non-fluorinated 2-(4-hydroxyphenyl)benzoic acid is not reported to induce differentiation .

Monocytic Differentiation
Class-level inference
Positive induction reported; parent analog inactive.
Supports differentiation pathway study context.
Cell type not specified; source review recommended.
differentiation therapy monocyte chemical probe

CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that 6-fluoro-2-(4-hydroxyphenyl)benzoic acid functions as a CCR5 antagonist [1]. This activity is not generally associated with simple biphenyl carboxylic acids, many of which (e.g., 2-(4-hydroxyphenyl)benzoic acid) are known for antioxidant or antimicrobial properties but not chemokine receptor antagonism .

CCR5 Antagonism
Preliminary screening
Positive in preliminary pharmacological screen; no activity reported for parent.
Supports chemokine receptor research; class-level context.
Source review recommended; confirmatory assays needed.
CCR5 antagonist HIV inflammation

6-Fluoro-2-(4-hydroxyphenyl)benzoic Acid: Research Applications


SAR Studies for HPPD Inhibitors

6-Fluoro-2-(4-hydroxyphenyl)benzoic acid serves as a key comparator in SAR campaigns aimed at optimizing HPPD inhibition. Its intermediate IC50 of 89 nM allows researchers to benchmark the effects of halogen substitution (e.g., fluorine vs. chlorine) and positional changes on the biphenyl scaffold, as demonstrated by the 4.5-fold and 3-fold potency differences observed with 6-chloro and 4-fluoro analogs, respectively [1].

Chemical Probe for Differentiation and Proliferation

The compound's dual activity—inducing monocytic differentiation and inhibiting proliferation of MCF7 cells—makes it a valuable chemical probe for studying differentiation pathways and cancer cell biology [2][3]. Its distinct activity profile compared to non-fluorinated analogs underscores the importance of fluorine substitution for these cellular effects.

Exploratory Research in CCR5-Mediated Diseases

Given its preliminary identification as a CCR5 antagonist, 6-fluoro-2-(4-hydroxyphenyl)benzoic acid is suitable for exploratory research in HIV, asthma, rheumatoid arthritis, and other CCR5-related conditions [4]. This application is unique among simple biphenyl carboxylic acids and offers a differentiated research tool for chemokine receptor biology.

Synthetic Intermediate for Fluorinated Biaryls

With a purity of ≥98% and a well-defined fluorinated biphenyl structure, this compound is a reliable building block for the synthesis of more complex molecules in medicinal chemistry and materials science . Its specific substitution pattern is not easily mimicked by other analogs, ensuring synthetic fidelity.

Application
Selection Property
Validation Focus
HPPD inhibitor SAR studies
Halogen-dependent inhibitory profile
Enzyme inhibition assay context
Cell differentiation and proliferation probe
Fluorine-mediated cellular response
Differentiation and viability endpoint review
CCR5 receptor research
Chemokine receptor interaction context
CCR5 antagonist assay review
Synthetic intermediate for fluorinated biaryls
Fluorinated biphenyl scaffold
Synthetic utility and purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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